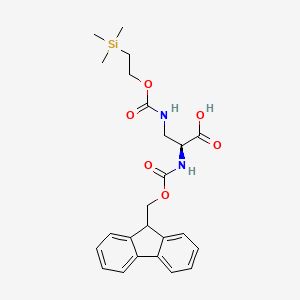
Fmoc-l-dap(teoc)-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-l-dap(teoc)-oh: is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Teoc) group. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(teoc)-oh typically involves the protection of the amino group of l-diaminopropionic acid (l-dap) with the Fmoc group, followed by the protection of the side-chain amino group with the Teoc group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The Fmoc group is introduced using Fmoc-chloride, while the Teoc group is introduced using Teoc-chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of automated systems also allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
化学反应分析
Types of Reactions: Fmoc-l-dap(teoc)-oh undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using mild bases such as piperidine, while the Teoc group can be removed using acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Major Products Formed: The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino groups, which can further react to form peptide bonds .
科学研究应用
Chemistry: Fmoc-l-dap(teoc)-oh is extensively used in the synthesis of complex peptides and proteins. Its ability to protect amino groups during synthesis makes it invaluable in the creation of long peptide chains with high fidelity .
Biology and Medicine: In biological research, this compound is used to create peptides that can be studied for their biological activity. These peptides can serve as models for protein interactions, enzyme substrates, or inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use ensures the production of high-purity peptides, which are crucial for therapeutic applications .
作用机制
The mechanism of action of Fmoc-l-dap(teoc)-oh primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Teoc group protects the side-chain amino group. These protections are crucial for the stepwise assembly of peptides, allowing for the selective formation of peptide bonds .
相似化合物的比较
Fmoc-l-lys(boc)-oh: Similar to Fmoc-l-dap(teoc)-oh, this compound uses the tert-butoxycarbonyl (Boc) group for side-chain protection.
Fmoc-l-orn(boc)-oh: This compound also uses the Boc group for side-chain protection but differs in the amino acid backbone.
Uniqueness: this compound is unique due to its specific combination of protecting groups, which provide distinct advantages in certain synthetic routes. The Teoc group offers different deprotection conditions compared to the Boc group, allowing for greater flexibility in synthesis .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWRWUUAJJWNR-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

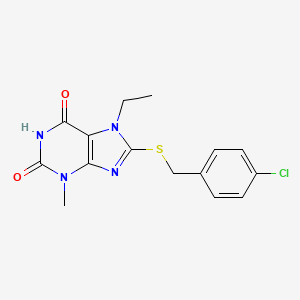
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B3019235.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
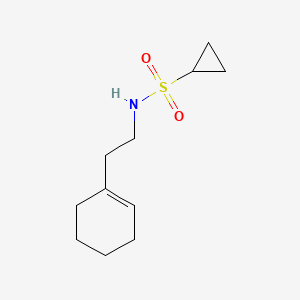
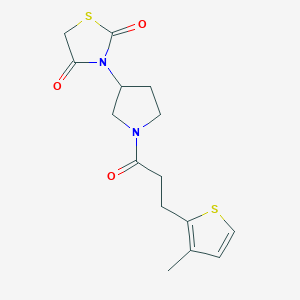
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

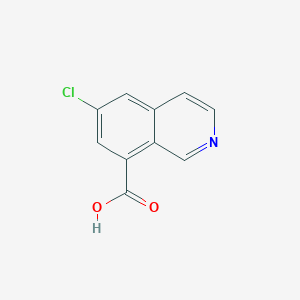
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)



